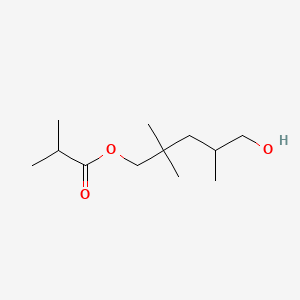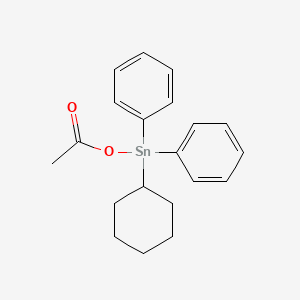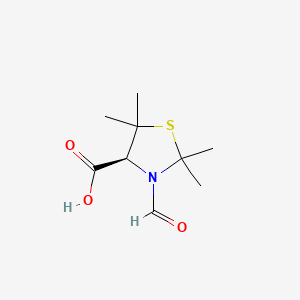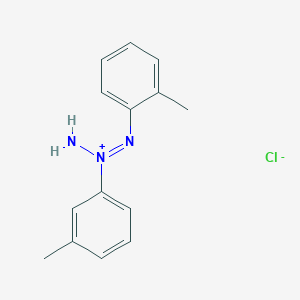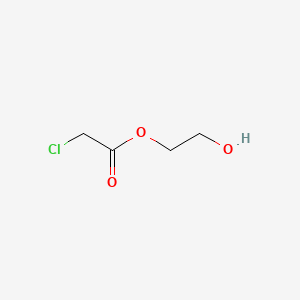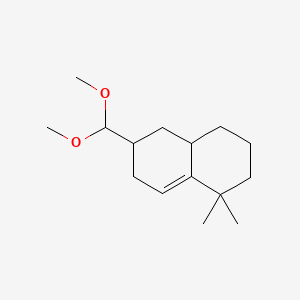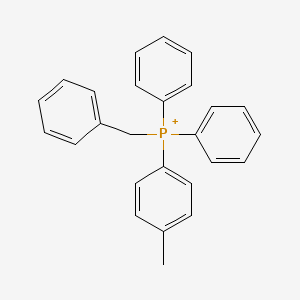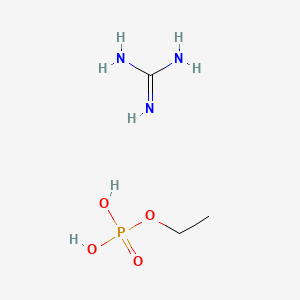
Einecs 299-237-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of ethyl dihydrogen phosphate, compound with guanidine (1:1), involves the reaction of ethyl dihydrogen phosphate with guanidine. The synthetic route typically includes the following steps:
Reaction of Ethyl Dihydrogen Phosphate with Guanidine: Ethyl dihydrogen phosphate is reacted with guanidine in a suitable solvent under controlled temperature and pressure conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness .
Análisis De Reacciones Químicas
Ethyl dihydrogen phosphate, compound with guanidine (1:1), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl dihydrogen phosphate, compound with guanidine (1:1), has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl dihydrogen phosphate, compound with guanidine (1:1), involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl dihydrogen phosphate, compound with guanidine (1:1), can be compared with other similar compounds such as:
- Methyl dihydrogen phosphate, compound with guanidine (1:1)
- Propyl dihydrogen phosphate, compound with guanidine (1:1)
These compounds share similar chemical structures and properties but may differ in their specific applications and effects. Ethyl dihydrogen phosphate, compound with guanidine (1:1), is unique due to its specific molecular structure and the resulting chemical and biological properties .
Propiedades
Número CAS |
93858-02-7 |
|---|---|
Fórmula molecular |
C3H12N3O4P |
Peso molecular |
185.12 g/mol |
Nombre IUPAC |
ethyl dihydrogen phosphate;guanidine |
InChI |
InChI=1S/C2H7O4P.CH5N3/c1-2-6-7(3,4)5;2-1(3)4/h2H2,1H3,(H2,3,4,5);(H5,2,3,4) |
Clave InChI |
UQRLIPXRQBVSBI-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(O)O.C(=N)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


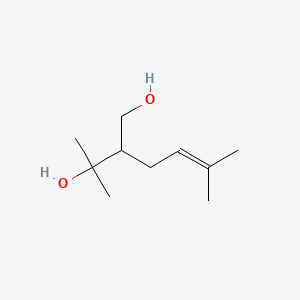
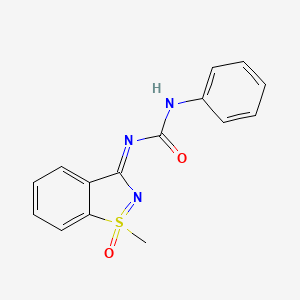
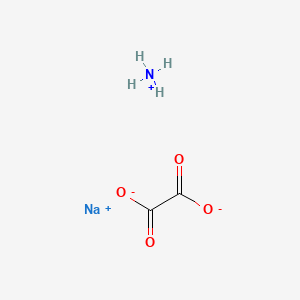
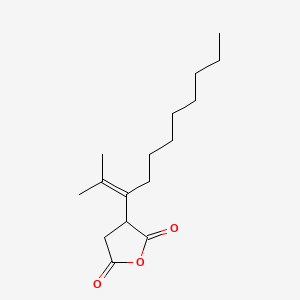
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
